REACTION_CXSMILES
|
C(=O)([O-])[O-].[K+].[K+].C([O:10][C:11]1[CH:16]=[C:15]([CH3:17])[C:14]([NH:18][C:19](=[O:21])[CH3:20])=[C:13]([CH3:22])[C:12]=1[CH3:23])(=O)C.Cl.C(OCC)(=O)C.C(OC(C)C)(C)C>O.CO>[C:19]([NH:18][C:14]1[C:15]([CH3:17])=[CH:16][C:11]([OH:10])=[C:12]([CH3:23])[C:13]=1[CH3:22])(=[O:21])[CH3:20] |f:0.1.2,5.6|
|
Name
|
ethyl acetate isopropyl ether
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OCC.C(C)(C)OC(C)C
|
Name
|
|
Quantity
|
27 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
1-acetoxy-4-acetylamino-2,3,5-trimethylbenzene
|
Quantity
|
66 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC1=C(C(=C(C(=C1)C)NC(C)=O)C)C
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred for 1 hour under an argon atmosphere
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Crystals precipitated
|
Type
|
FILTRATION
|
Details
|
were filtered
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
recrystallized from ethyl acetateisopropyl ether
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)NC1=C(C(=C(C=C1C)O)C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 36.8 g | |
YIELD: PERCENTYIELD | 67.9% | |
YIELD: CALCULATEDPERCENTYIELD | 58.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |